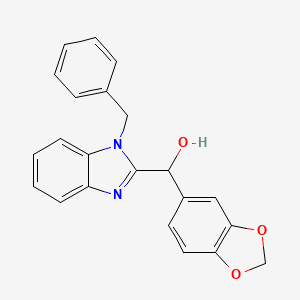
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound with potential therapeutic applications. It is a synthetic compound that has been developed as a potential treatment for various diseases.
Mecanismo De Acción
The exact mechanism of action of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has been shown to have a high affinity for the dopamine D2 receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease the activity of certain enzymes involved in the breakdown of neurotransmitters, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is that it has been extensively studied in animal models and has shown promising results. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol. One direction is to further elucidate its mechanism of action and identify potential molecular targets for drug development. Another direction is to study its potential use in the treatment of other neurological and psychiatric disorders. Additionally, future studies may focus on optimizing the synthesis and formulation of this compound for clinical use.
Métodos De Síntesis
The synthesis of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol involves several steps of chemical reactions. The starting material is 2-nitrobenzaldehyde, which is reduced to 2-aminobenzyl alcohol. The resulting compound is then reacted with 4-methylpiperazine to form the intermediate product. The intermediate product is then reacted with piperidine to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have antipsychotic effects and may be useful in the treatment of schizophrenia. Additionally, it has been studied for its potential use in the treatment of drug addiction and depression.
Propiedades
IUPAC Name |
(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-20-8-10-22(11-9-20)17-6-7-21(14-18(17)23)13-16-12-15-4-2-3-5-19(15)24-16/h2-5,12,17-18,23H,6-11,13-14H2,1H3/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDVHKQAGJXGOZ-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(2,8-dimethyl-4-quinolinyl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5191463.png)
![2-(benzyl{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5191467.png)
![2-{3-[3-(2,6-dimethyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5191473.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191480.png)


![N-[3-(2-methoxyphenyl)propyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5191507.png)


![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B5191534.png)

![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5191555.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5191563.png)
![2-(acetylamino)-N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5191579.png)